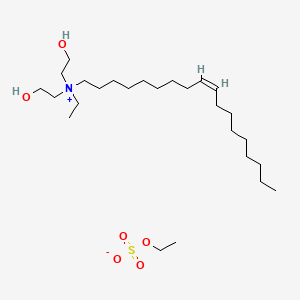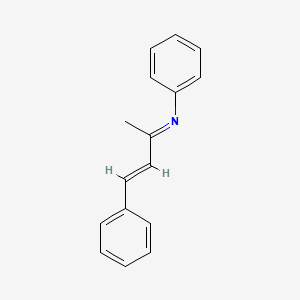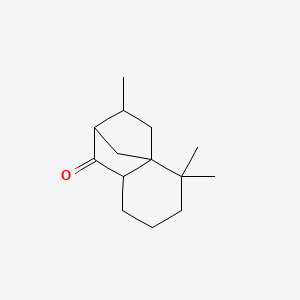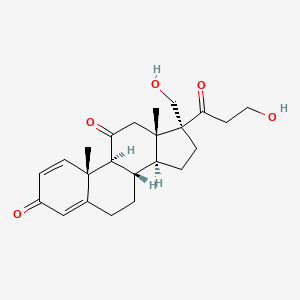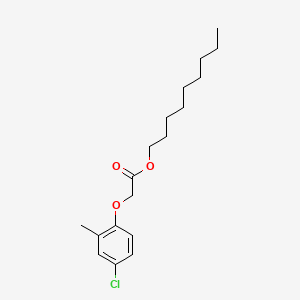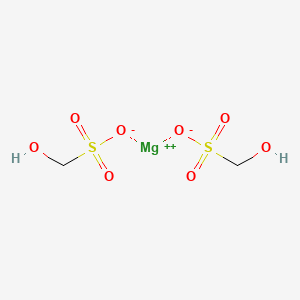
Bis(hydroxymethanesulphonato)magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM is a chemical compound with the molecular formula C₂H₆MgO₈S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of magnesium coordinated with hydroxymethanesulfonate ligands, which imparts specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM typically involves the reaction of methanesulfonic acid with magnesium salts under controlled conditions. One common method is the reaction of methanesulfonic acid with magnesium hydroxide or magnesium carbonate in an aqueous medium. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The hydroxymethanesulfonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfonic acid derivatives. Substitution reactions result in the formation of new coordination complexes with different ligands.
科学的研究の応用
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique coordination properties make it valuable in the development of new chemical reactions and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in biochemical assays and as a tool for studying magnesium-dependent processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of magnesium deficiency and related disorders.
Industry: It is used in various industrial processes, including electroplating, water treatment, and as a stabilizer in certain formulations.
作用機序
The mechanism of action of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. It may also interact with specific proteins and enzymes, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Magnesium Sulfate (MgSO₄): Commonly used in medicine and industry, it shares some properties with BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM but differs in its chemical structure and specific applications.
Magnesium Chloride (MgCl₂): Another magnesium compound with widespread use, particularly in de-icing and as a supplement.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative, it has different chemical properties and applications compared to BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM.
Uniqueness
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM is unique due to its specific coordination with hydroxymethanesulfonate ligands, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other magnesium compounds may not be suitable.
特性
CAS番号 |
83529-10-6 |
|---|---|
分子式 |
C2H6MgO8S2 |
分子量 |
246.5 g/mol |
IUPAC名 |
magnesium;hydroxymethanesulfonate |
InChI |
InChI=1S/2CH4O4S.Mg/c2*2-1-6(3,4)5;/h2*2H,1H2,(H,3,4,5);/q;;+2/p-2 |
InChIキー |
GCHLIJMBNRHUGO-UHFFFAOYSA-L |
正規SMILES |
C(O)S(=O)(=O)[O-].C(O)S(=O)(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


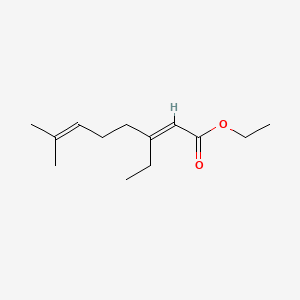
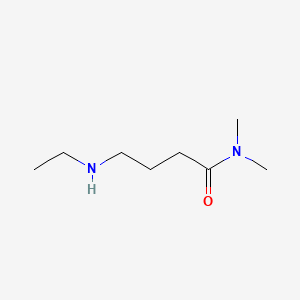

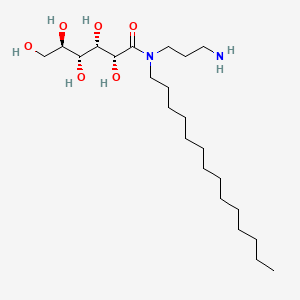
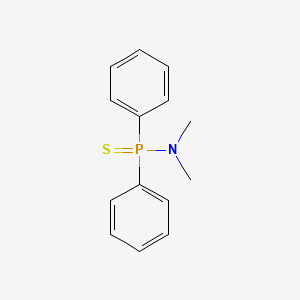
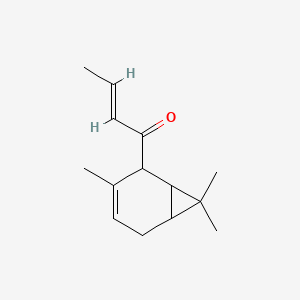
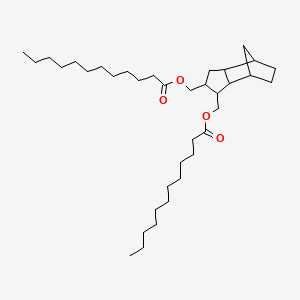
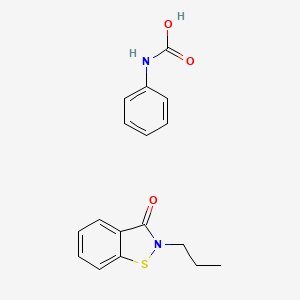
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
